molecular formula C9H15NO4 B042311 (R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid CAS No. 228857-58-7

(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid

Cat. No.: B042311
CAS No.: 228857-58-7
M. Wt: 201.22 g/mol
InChI Key: JWJVSDZKYYXDDN-ZCFIWIBFSA-N
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Description

®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid is a chemical compound with the molecular formula C9H15NO4. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which helps to prevent unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.

Industrial Production Methods

Industrial production methods for ®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the azetidine ring or the Boc-protected amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid depends on its specific application. In organic synthesis, the Boc group protects the amine functionality, allowing selective reactions to occur at other sites. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid: The enantiomer of the ®-isomer, with similar chemical properties but different biological activity.

    N-Boc-azetidine: A related compound with a similar structure but lacking the carboxylic acid group.

    Azetidine-2-carboxylic acid: The parent compound without the Boc protecting group.

Uniqueness

®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid is unique due to its combination of the azetidine ring, Boc protecting group, and carboxylic acid functionality. This combination allows for versatile applications in synthesis and research, providing a balance of stability and reactivity.

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJVSDZKYYXDDN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426544
Record name (2R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228857-58-7
Record name (2R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Azetidine-1,2-dicarboxylic acid 1-t-butyl ester 2-methyl ester (1.0 g) was added to a solution of lithium hydroxide monohydrate (0.586 g) in water (6 ml) and dioxane (12 ml) and the resultant mixture was stirred at room temperature for 2.5 hours. The mixture was evaporated to dryness and ice cold 1M HCl was added to the cooled residue. DCM was added and the organic layer was separated and washed with water, brine, dried (Na2SO4) and filtered. The filtrate was evaporated to dryness to give azetidine-1,2-dicarboxylic acid-1-t-butyl ester (0.925 g) as a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.586 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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